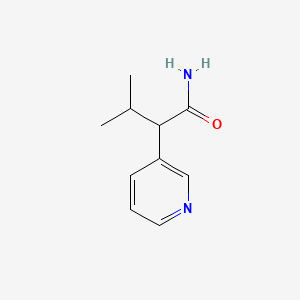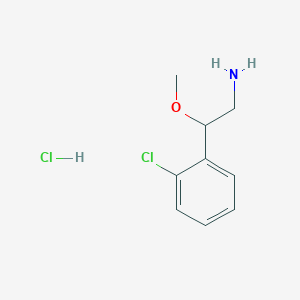
Fmoc-(Dmb)Leu-OH
Descripción general
Descripción
“Fmoc-(Dmb)Leu-OH” is a derivative used in the Fmoc-SPPS (Fmoc solid-phase peptide synthesis) of backbone-protected peptides . The introduction of Dmb (2,4-dimethoxybenzyl) at appropriate positions prevents the aggregation of the growing peptide chain . It has the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly .
Synthesis Analysis
“this compound” dipeptides are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of the standard TFA-mediated cleavage reaction .
Molecular Structure Analysis
The empirical formula of “this compound” is C32H36N2O7 and it has a molecular weight of 560.64 g/mol .
Chemical Reactions Analysis
“this compound” is used in the Fmoc solid-phase peptide synthesis . It is suitable for the reaction type of Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
“this compound” appears as a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of -30.0 - -25.0 ° . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .
Aplicaciones Científicas De Investigación
Selective PPARγ Modulation
FMOC-L-Leucine, a chemically distinct PPARγ ligand, presents a unique interaction with the PPARγ receptor, differing from other nuclear receptor ligands. It induces a specific allosteric configuration of PPARγ, leading to distinct pharmacological properties such as lower potency but similar maximal efficacy compared to rosiglitazone. F-L-Leu selectively activates PPARγ-signaling pathways related to insulin sensitization without promoting adipogenesis, beneficial for improving insulin sensitivity in various diabetic conditions without the adipogenic side effects typically associated with PPARγ agonists (Rocchi et al., 2001).
Antibacterial and Anti-inflammatory Nanotechnology
The field of peptide- and amino-acid-based nanotechnology has seen significant advancements, with FMOC-decorated self-assembling building blocks showing promise for antibacterial and anti-inflammatory applications. The integration of these nanoassemblies in resin-based composites results in materials that inhibit bacterial growth and viability without compromising mechanical and optical properties, marking a significant step in biomedical material development (Schnaider et al., 2019).
Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS)
FMOC-Cys(PG)-OH derivatives have been developed to fill the gap in acid-labile Cys-protecting groups for the Fmoc/tBu strategy, crucial for peptide synthesis. These derivatives, particularly S-Dpm, are compatible with S-Trt, allowing for regioselective construction of disulfide bonds, enhancing peptide synthesis methodologies (Góngora-Benítez et al., 2012). Additionally, Mutter’s pseudoproline dipeptides and Sheppard’s Hmb derivatives, integral for improving synthetic efficiency in Fmoc SPPS, have certain limitations which are addressed by Fmoc-Aaa-(Dmb)Gly-OH dipeptides. These dipeptides enhance the synthesis of challenging hydrophobic peptides and prevent aspartimide formation, showcasing their importance in peptide synthesis (Cardona et al., 2008).
Hydrogel Formation and Nanotechnology
Fmoc-Leu-Gly-OH dipeptide amphiphiles self-assemble into thin surface-supported hydrogel films and gap-spanning hydrogel membranes, paving the way for controlled delivery systems and bioengineering applications. The self-assembled structures exhibit stability and can undergo reversible drying and re-swelling, demonstrating potential for dynamic and responsive material applications (Johnson et al., 2010).
Functional and Structural Material Development
Fmoc-protected amino acid-based hydrogels have been combined with functionalized single-walled carbon nanotubes (f-SWCNT) to create hybrid hydrogels, showcasing improved thermal stability and elasticity compared to native gels. These hybrid hydrogels present increased conductivity and mechanical properties, indicating their potential for applications in electronic and biomedical fields (Roy & Banerjee, 2012).
Mecanismo De Acción
Target of Action
Fmoc-(Dmb)Leu-OH is a derivative used in the Fmoc solid-phase peptide synthesis (SPPS) of backbone-protected peptides . The primary targets of this compound are peptide sequences containing Gly .
Mode of Action
This compound interacts with its targets by preventing aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various oligopeptides . The introduction of Dmb at appropriate positions prevents aggregation of the growing peptide chain . This enhances the synthetic efficiency of glycine-containing peptides .
Result of Action
The result of this compound’s action is the successful synthesis of various oligopeptides . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store it at 2-8°C .
Safety and Hazards
Direcciones Futuras
“Fmoc-(Dmb)Leu-OH” dipeptides offer the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use and standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . This suggests potential future applications in the field of peptide synthesis.
Análisis Bioquímico
Biochemical Properties
Fmoc-(Dmb)Leu-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce glycine residues into peptide chains, which helps in preventing the formation of secondary structures that can hinder the synthesis process . The interactions between this compound and these biomolecules are primarily based on its ability to act as a temporary protecting group, which can be removed under specific conditions to allow the continuation of peptide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by preventing the aggregation of peptide chains, which can otherwise lead to cellular stress and dysfunction . By ensuring the smooth synthesis of peptides, this compound indirectly supports proper cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The compound acts as a protecting group for the amine group of amino acids, preventing unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable adduct with the dibenzofulvene byproduct, which is then removed under basic conditions to allow the continuation of the synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that this compound maintains its effectiveness in preventing peptide aggregation, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively prevents peptide aggregation without causing any adverse effects . At higher doses, there may be toxic effects, including cellular stress and potential disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of glycine residues into peptide chains . This interaction helps in maintaining the metabolic flux and ensuring the proper synthesis of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on peptide synthesis . The localization and accumulation of this compound are crucial for its effectiveness in preventing peptide aggregation .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis occurs . The compound’s activity and function are influenced by its localization, as it needs to be present at the sites of peptide synthesis to exert its protective effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its effectiveness .
Propiedades
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOWMLPKHDMHL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137897 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425938-65-3 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


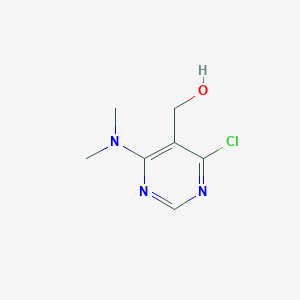
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)


![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
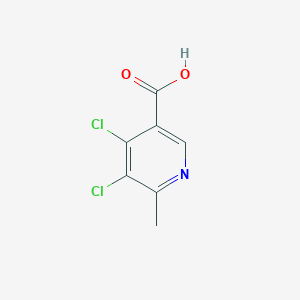


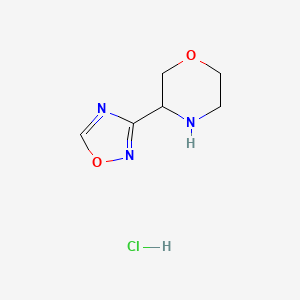
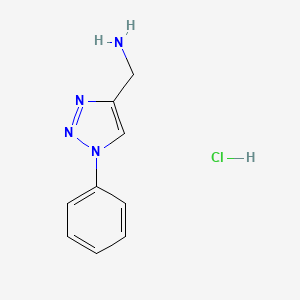
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
